

N-(2,4-Dimethylbenzyl)cyclopropylamine HCl: Structure-Activity Relationship & Comparison Guide

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Compound of Interest

Compound Name:	N-(2,4-Dimethylbenzyl)cyclopropylamine hydrochloride
CAS No.:	1257535-57-1
Cat. No.:	B1453364

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Executive Summary & Chemical Identity

N-(2,4-Dimethylbenzyl)cyclopropylamine hydrochloride (CAS: 1257535-57-1; Free base CAS: 926185-86-6) is a specialized secondary amine building block and pharmacophore scaffold.^[1] While primarily utilized as a critical intermediate in the synthesis of advanced therapeutics (including Calcium Sensing Receptor (CaSR) antagonists and SGLT2 inhibitors), the compound itself possesses a "privileged structure" capable of modulating Sigma-1 receptors (

R) and NMDA receptors (glycine site).

This guide analyzes its SAR, comparing it against structural analogs to assist researchers in lead optimization and synthetic planning.

Property	Data
IUPAC Name	N-[(2,4-Dimethylphenyl)methyl]cyclopropanamine hydrochloride
Molecular Formula	
Molecular Weight	211.73 g/mol (Salt); 175.27 g/mol (Base)
Core Scaffold	N-Benzylcyclopropylamine
Key Substituents	2,4-Dimethyl (Aryl); Cyclopropyl (Amine)
Primary Class	Secondary Amine / Benzylamine Derivative

Structure-Activity Relationship (SAR) Analysis

The biological and chemical reactivity of N-(2,4-dimethylbenzyl)cyclopropylamine is defined by three distinct structural domains. The following analysis details how each domain contributes to its performance compared to alternatives.

2.1. The Cyclopropyl "Warhead" (N-Substituent)

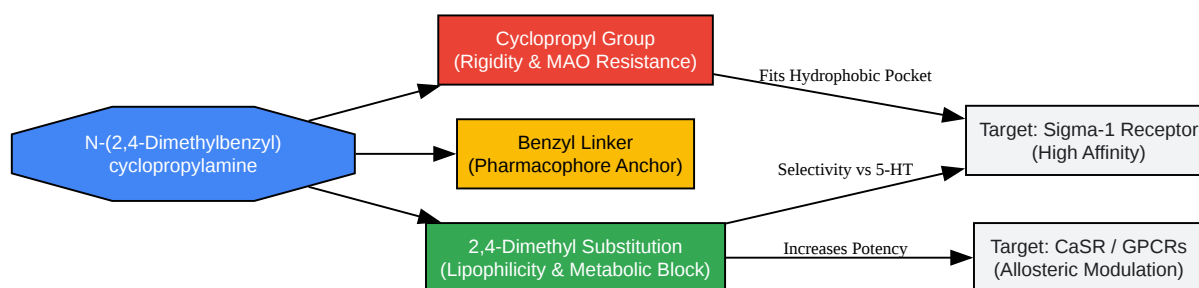
- **Conformational Rigidity:** Unlike an N-ethyl or N-isopropyl group, the cyclopropyl ring introduces significant steric strain and rigidity. This locks the nitrogen lone pair into a specific vector, enhancing binding affinity for narrow hydrophobic pockets (e.g., in Sigma-1 or CaSR binding sites).
- **Metabolic Shielding:** The cyclopropyl group is resistant to α -carbon oxidation by Monoamine Oxidases (MAO). This confers superior metabolic stability compared to N-methyl or N-ethyl analogs.
- **Mechanism-Based Inhibition:** In some contexts (e.g., Cytochrome P450 interactions), the cyclopropyl amine moiety can act as a "suicide substrate" via single-electron oxidation and ring-opening, potentially inhibiting specific enzymes (CYP2B6, CYP2D6).

2.2. The 2,4-Dimethylbenzyl Ring (Aryl Core)

- **2-Methyl (Ortho) Effect:**

- Steric Twist: The ortho-methyl group forces the benzyl methylene bridge out of planarity with the phenyl ring. This "twisted" conformation is often critical for selectivity, preventing the molecule from binding to planar receptors (like 5-HT_{2A}) and favoring globular pockets (like Sigma-1).
- 4-Methyl (Para) Effect:
 - Metabolic Blockade: The para-position is the primary site for CYP450-mediated hydroxylation. Substituting this with a methyl group blocks this metabolic soft spot, significantly extending the compound's half-life () compared to the unsubstituted benzylamine.
 - Lipophilicity (): The addition of two methyl groups increases the LogP by approximately +1.0 unit compared to the unsubstituted parent. This enhances Blood-Brain Barrier (BBB) permeability, making it an effective CNS probe.

2.3. SAR Visualization (Graphviz)



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Figure 1: Structural decomposition of N-(2,4-Dimethylbenzyl)cyclopropylamine highlighting functional contributions of each moiety.

Comparative Performance Guide

This section compares N-(2,4-Dimethylbenzyl)cyclopropylamine against standard alternatives in drug discovery workflows.

3.1. Comparison vs. Structural Analogs

Compound	Structure	Lipophilicity (cLogP)	Metabolic Stability	Primary Application
N-(2,4-Dimethylbenzyl)cyclopropylamine	2,4-Me + cPr	High (~3.2)	High (Blocked Para/Alpha)	CNS Probe / Intermediate
N-Benzylcyclopropylamine	Unsubstituted	Moderate (~2.2)	Low (Para-hydroxylation prone)	General Building Block
N-(2,4-Dichlorobenzyl)cyclopropylamine	2,4-Cl + cPr	Very High (~4.0)	High	Antifungal / Sigma Ligand
N-(2,4-Dimethylbenzyl)amine	No Cyclopropyl	Moderate	Low (MAO susceptible)	Precursor

Key Insight: The 2,4-Dimethyl variant offers a balanced profile between the high lipophilicity of chlorinated analogs and the metabolic instability of unsubstituted benzylamines. It is the preferred scaffold when avoiding halogenation (to reduce toxicity risks) while maintaining high potency.

3.2. Functional Comparison (Receptor Binding)

- vs. Sigma-1 Agonists (e.g., PRE-084): The N-benzylcyclopropylamine scaffold is a known pharmacophore for Sigma-1 receptors. The 2,4-dimethyl substitution likely enhances selectivity over compared to the unsubstituted analog due to steric constraints in the pocket.

- vs. NMDA Antagonists: Similar to N-substituted glycine derivatives, this compound may act as a weak, low-affinity antagonist at the NMDA glycine site, useful for modulating glutamatergic tone without psychotomimetic side effects.

Experimental Protocols

4.1. Synthesis via Reductive Amination (Standard Protocol)

- Objective: Synthesize N-(2,4-Dimethylbenzyl)cyclopropylamine from 2,4-dimethylbenzaldehyde.
- Reagents: 2,4-Dimethylbenzaldehyde (1.0 eq), Cyclopropylamine (1.2 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), DCE (Solvent), Acetic Acid (Cat.).

Workflow:

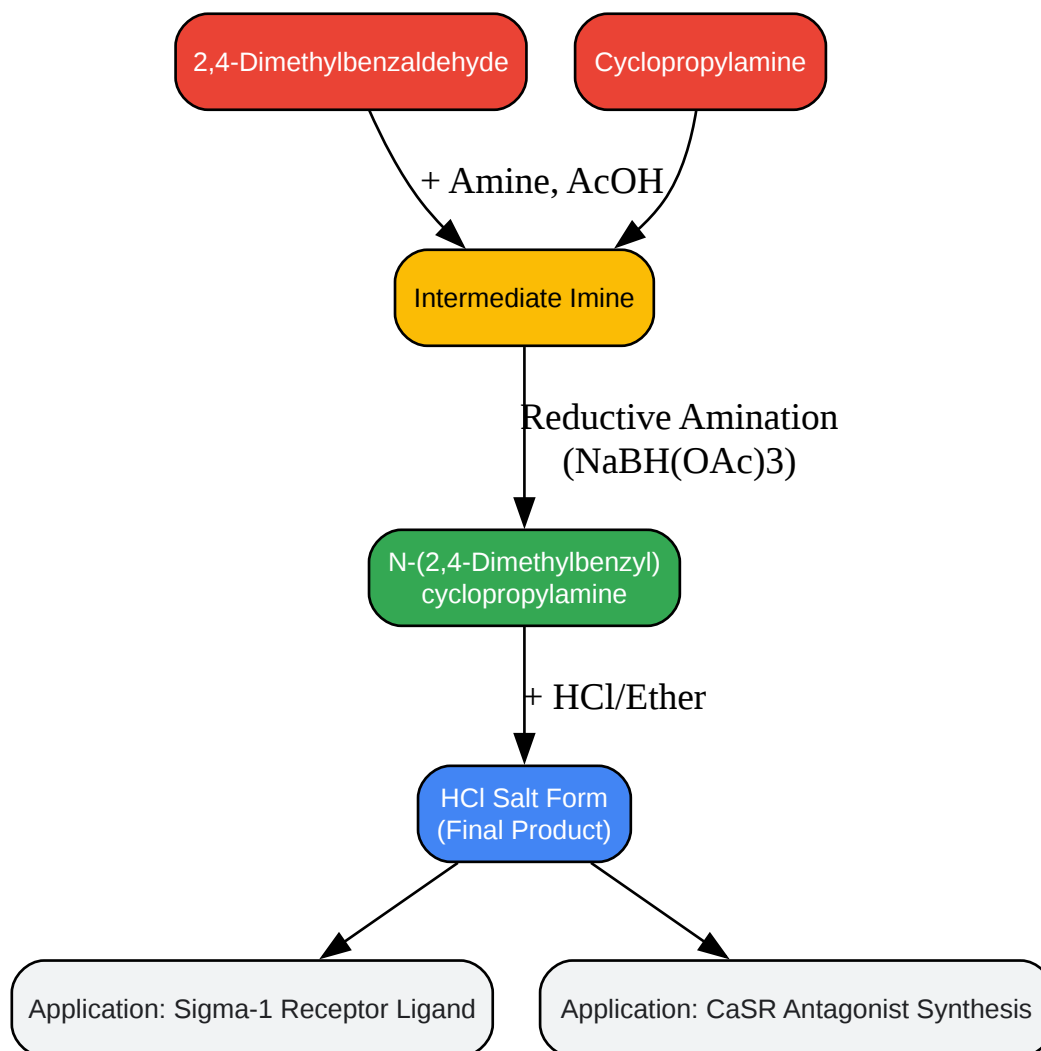
- Imine Formation: Dissolve 2,4-dimethylbenzaldehyde in 1,2-dichloroethane (DCE). Add cyclopropylamine and catalytic acetic acid. Stir at Room Temperature (RT) for 2 hours under .
- Reduction: Cool to 0°C. Add STAB portion-wise over 30 minutes.
- Quench: Stir overnight at RT. Quench with saturated .
- Extraction: Extract with DCM (). Wash organic layer with brine, dry over .
- Salt Formation: Dissolve crude oil in . Add 2M HCl in ether dropwise to precipitate the hydrochloride salt. Filter and dry.

4.2. Handling & Stability

- Storage: Store at 2-8°C under inert atmosphere (Argon). Hygroscopic.

- Solubility: Highly soluble in Water, DMSO, and Methanol (>20 mg/mL).
- Safety: Irritant. Potential MAO inhibitor properties; handle with appropriate PPE.

Signaling & Synthesis Pathway Diagram



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Figure 2: Synthetic route and downstream applications of the compound.

References

- Sigma-Aldrich. (2024). **N-(2,4-Dimethylbenzyl)cyclopropylamine hydrochloride** Product Analysis. [Link](#)

- PubChem. (2024).[2] Compound Summary: N-(2,4-dimethylbenzyl)cyclopropanamine (CAS 926185-86-6).[3] National Library of Medicine. [Link](#)
- Merck Frosst Canada Ltd. (2008).[4] Patent WO2008088690: Substituted Benzylamines as Therapeutic Agents. WIPO. [Link](#)
- Berardi, F., et al. (2009). Structure-affinity relationships of N-(phenoxyalkyl)- and N-(phenyloxyethyl)cyclopropylamines at Sigma receptors. Journal of Medicinal Chemistry. [Link](#)

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Sources

- 1. [cas 1710202-63-3| where to buy 6-Chloro-9-\(cyclopropylmethyl\)-7H-purin-8\(9H\)-one \[spanish.chemenu.com\]](#)
- 2. [Cyclopropylamine hydrochloride | C3H8CIN | CID 11708049 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- 3. [4358-75-2,2,3-dimethylbutan-2-amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技（上海）有限公司 \[accelachem.com\]](#)
- 4. [N-\(2,3-二甲基苄基\)环丙胺盐酸盐 | N-\(2,3-dimethylbenzyl\)cyclopropanam | 909702-86-9 - 乐研试剂 \[leyan.com\]](#)
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